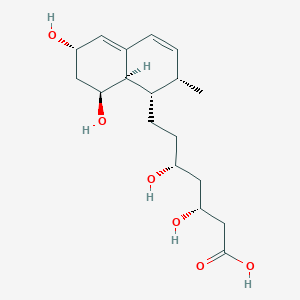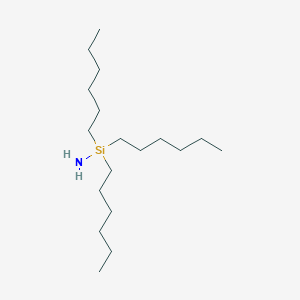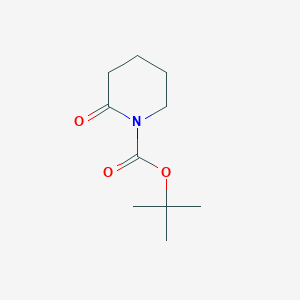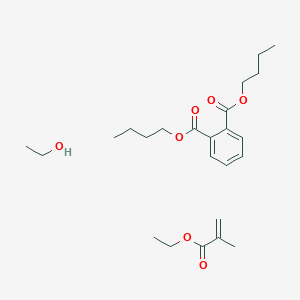
Coe Comfort
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coe Comfort is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic effects. This compound is derived from the bark of the Coelogyne species of orchids, which are found in Southeast Asia. The Coe Comfort compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for various applications in the medical field.
Mecanismo De Acción
The mechanism of action of Coe Comfort is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coe Comfort has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response in the body.
Efectos Bioquímicos Y Fisiológicos
Coe Comfort has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Coe Comfort has also been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Coe Comfort in lab experiments is its relatively low toxicity. The compound has been shown to have low cytotoxicity, making it a safe candidate for various applications. However, one of the limitations of using Coe Comfort in lab experiments is its relatively low potency. The compound has been shown to have moderate activity, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Coe Comfort. One potential direction is the development of novel formulations of the compound for various applications. Another potential direction is the investigation of the compound's effects on other signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of Coe Comfort for various applications.
Conclusion
Coe Comfort is a promising compound that has significant potential for various applications in the medical field. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of Coe Comfort.
Métodos De Síntesis
The synthesis of Coe Comfort involves the extraction of the compound from the bark of the Coelogyne species of orchids. The extraction process involves the use of various solvents, including ethanol, methanol, and water. The extracted compound is then purified using chromatography techniques to obtain a pure form of the Coe Comfort compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Coe Comfort has been the subject of various scientific research studies due to its potential therapeutic effects. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
146883-70-7 |
|---|---|
Nombre del producto |
Coe Comfort |
Fórmula molecular |
C24H38O7 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3 |
Clave InChI |
GLCVZPNILYPNKB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
Sinónimos |
Coe Comfort FITT FITT 1.5-1 FITT 2-1 FITT dental tissue conditioner Ivoseal Kerr Fitt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



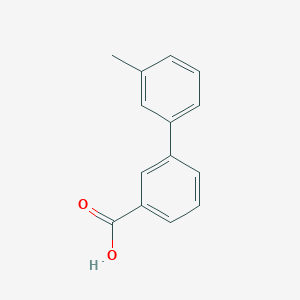
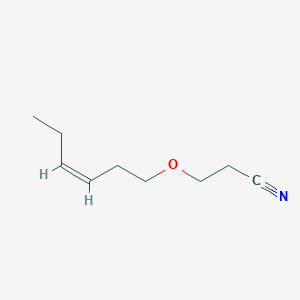
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

